molecular formula C14H22N2 B1594212 (1-Methyl-piperidin-4-yl)-phenethyl-amine CAS No. 30508-81-7

(1-Methyl-piperidin-4-yl)-phenethyl-amine

Cat. No.: B1594212
CAS No.: 30508-81-7
M. Wt: 218.34 g/mol
InChI Key: ULQCWUQXLLZVEI-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-4-yl)-phenethyl-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine are significant in the pharmaceutical industry due to their wide range of biological activities .

Biochemical Analysis

Biochemical Properties

(1-Methyl-piperidin-4-yl)-phenethyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as lactate dehydrogenase and various cytochrome P450 enzymes . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups . This inhibition can lead to changes in the metabolism of other compounds within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis . These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes such as cell proliferation and apoptosis . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit the activity of key metabolic enzymes, leading to the accumulation of toxic metabolites within the cell .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can impact the overall metabolic flux within the cell and influence the compound’s biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to various intracellular proteins, leading to its accumulation in specific cellular compartments . This distribution can influence the compound’s biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can impact the compound’s ability to interact with specific biomolecules and modulate cellular processes . For instance, the accumulation of this compound in the mitochondria can influence mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of phenethylamine with 1-methyl-4-piperidone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-piperidin-4-yl)-phenethyl-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methyl-piperidin-4-yl)-phenethyl-amine has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific combination of the piperidine and phenethylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-N-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQCWUQXLLZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354836
Record name (1-Methyl-piperidin-4-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30508-81-7
Record name (1-Methyl-piperidin-4-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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